1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-
Overview
Description
1,4-Diazepine is a diazepine, which is a core element in the structure of benzodiazepines and thienodiazepines . The specific compound you’re asking about, “1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-”, is a derivative of this core structure.
Synthesis Analysis
The synthesis of biologically active 1H-1,4-diazepines has been achieved from the heterocyclization reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione and ethylenediamine (EDA) in the presence of silica sulphuric acid (SSA) . The novel β-diketones/β-ketoesters were synthesized by the condensation reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-1-bromopropane with various β-diketones/β-ketoesters .Molecular Structure Analysis
The molecular structure of 1,4-Diazepine consists of a seven-membered ring with two nitrogen atoms. The specific compound “1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-” would have additional functional groups attached to this core structure .Future Directions
Research in the area of 1,4-Diazepines is very active and is directed towards the synthesis of potential bioactive 1H-1,4-Diazepine with enhanced pharmacology activity . This suggests that there could be future developments in the synthesis and application of “1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-”.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQLDNIWEVJMJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469395 | |
Record name | 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- | |
CAS RN |
203519-16-8 | |
Record name | 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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